Acetic acid, [(4,5-dihydro-4-methyl-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-

Lipophilicity Polar Surface Area Drug-likeness

Researchers requiring a lipophilic, non-tautomeric thiadiazole acid fragment often face limited options. This N4-methyl thiadiazole-thione building block eliminates the tautomeric NH present in demethylated analogs, providing predictable metal coordination and simplified SAR. • Enhanced lipophilicity (computed LogP ~1.39) vs. demethylated analog (~1.00) - improves membrane permeability and organic-phase extraction of metal complexes. • Reduced PSA (~140.75 Ų vs. ~155.42 Ų) and only one H-bond donor - ideal for fragment-based screening where minimal off-target interactions are critical. • Modular carboxylic acid handle enables rapid amide/ester conjugation for agrochemical or medicinal chemistry campaigns. Supplied with full QA documentation; ready for immediate dispatch.

Molecular Formula C5H6N2O2S3
Molecular Weight 222.3 g/mol
CAS No. 573948-30-8
Cat. No. B15411927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, [(4,5-dihydro-4-methyl-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-
CAS573948-30-8
Molecular FormulaC5H6N2O2S3
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESCN1C(=S)SC(=N1)SCC(=O)O
InChIInChI=1S/C5H6N2O2S3/c1-7-5(10)12-4(6-7)11-2-3(8)9/h2H2,1H3,(H,8,9)
InChIKeyUQTGXSUVDVXKIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 573948-30-8: Identity & Procurement Profile


Acetic acid, [(4,5-dihydro-4-methyl-5-thioxo-1,3,4-thiadiazol-2-yl)thio]- (CAS 573948-30-8) is a sulfur-rich heterocyclic building block belonging to the 1,3,4-thiadiazole-5-thione class, with molecular formula C5H6N2O2S3 and molecular weight 222.31 g/mol . It features a 4-methyl-substituted thiadiazole ring bearing a thioxo group at position 5 and a thioether-linked acetic acid moiety at position 2. This compound is structurally distinguished from its closest commercially available analog—the 4-unsubstituted (5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid (CAS 53723-88-9)—by the presence of the N-methyl group, which eliminates one hydrogen-bond donor site, increases lipophilicity (computed LogP ~1.39 vs ~1.00), and reduces polar surface area (PSA ~140.75 vs ~155.42 Ų) [1]. These physicochemical differences carry direct consequences for solubility, permeability, and metal-coordination behaviour in downstream synthetic applications [2].

N4-methyl substitution eliminates competing H-bond donor site
Increased lipophilicity vs unsubstituted analog
Reduced polar surface area may alter permeability profile

Why CAS 573948-30-8 Is Not Interchangeable with Demethylated Analogs


Within the (1,3,4-thiadiazol-2-ylthio)acetic acid family, substitution at the 4-position of the thiadiazole ring directly governs hydrogen-bond donor capacity, tautomeric equilibrium, and electron density at the thioxo sulfur—three parameters that dictate coordination geometry, metabolic stability of derived conjugates, and chromatographic retention [1]. The 4-methyl group in CAS 573948-30-8 eliminates the N4–H proton present in the demethylated analog (CAS 53723-88-9), converting a potential H-bond donor into a purely hydrophobic methyl substituent. This single structural change reduces the computed PSA by approximately 14.7 Ų and raises the computed LogP by roughly 0.39 log units relative to the demethylated baseline [2]. For procurement scientists, this means that CAS 573948-30-8 and CAS 53723-88-9 are not functionally interchangeable in any application where membrane permeability, metal-chelate stability, or the absence of a competing N–H coordination site is critical [1].

H-Bond Donor Shift Demethylated analog (CAS 53723-88-9) contains an N4–H donor and exhibits thione-thiol tautomerism absent in the target, which may alter metal coordination and crystallization.
Physicochemical Profile Mismatch Lower lipophilicity and higher polar surface area of the demethylated analog may shift membrane permeability and chromatographic retention, limiting direct functional substitution.

Quantified Differentiation: CAS 573948-30-8 vs. Analogs


Lipophilicity and PSA Advantage vs. Demethylated Analog

The target compound (CAS 573948-30-8) has a computed LogP of 1.39 and PSA of 140.75 Ų . Its closest analog, (5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid (CAS 53723-88-9), has a computed XLogP3 of 1.4 (experimentally determined LogP ~1.00) and PSA of 155.42 Ų [1][2]. The N4-methyl substitution replaces a polar N–H with a hydrophobic –CH3 group, resulting in a PSA reduction of approximately 14.7 Ų and a LogP increase of roughly 0.39 units when comparing computed-to-computed values [1]. This shift in physicochemical profile predicts improved passive membrane permeability for the target compound relative to the demethylated comparator, consistent with the established inverse correlation between PSA and intestinal absorption [3].

Lipophilicity & PSA
Reported
Target LogP 1.39, PSA 140.75 Ų
Comparator (53723-88-9): LogP ~1.00, PSA 155.42 Ų
ΔPSA −14.7, ΔLogP +0.39
Supports membrane permeability prediction for conjugate design
Computed properties; experimental validation recommended
Lipophilicity Polar Surface Area Drug-likeness Membrane permeability

Reduced H-Bond Donor Count vs. Unsubstituted Analog

The target compound possesses a single hydrogen-bond donor (the carboxylic acid –OH), whereas the demethylated comparator (CAS 53723-88-9) possesses two donors (carboxylic acid –OH plus the N4–H of the thiadiazole ring) [1]. Experimental pKa determinations and DFT calculations on the demethylated analog have confirmed the existence of thione-thiol tautomerism involving the N4–H proton, which influences both acidity constants (pKa1, pKa2) and metal-binding modes [1]. In CAS 573948-30-8, the N4 position is blocked by a methyl group, thereby eliminating this tautomeric equilibrium and removing one competing protonation/coordination site. This structural feature simplifies the coordination chemistry of the target compound when used as a ligand: metal binding is expected to occur predominantly through the carboxylate oxygen and the thioether/thioxo sulfur atoms without interference from the N4 position [2].

H-Bond Donor Count
Class-level
1 donor (COOH) in target vs 2 donors in demethylated analog; N4-methyl blocks tautomerism
May simplify coordination chemistry and crystallization
Extrapolated from analog; direct evidence pending
Hydrogen bonding Coordination chemistry Tautomerism Ligand design

Molecular Weight Advantage in Downstream Conjugation

The target compound has a molecular weight of 222.31 g/mol, compared to 208.28 g/mol for the demethylated analog (CAS 53723-88-9) and 222.31 g/mol for the propanoic acid analog (CAS 60725-23-7, which also has formula C5H6N2O2S3 but with a propanoic acid side chain rather than acetic acid) [1]. Although the molecular weight difference between the target and the demethylated analog is only ~14 Da (one methyl group), this places the target compound at a molecular weight that is still well within fragment-like space (MW < 250) while providing an additional vector (the N4–CH3) for hydrophobic contacts in a binding pocket. In contrast, the propanoic acid isomer (CAS 60725-23-7) has an identical molecular formula and weight but a different connectivity (the carboxylic acid is separated from the thiadiazole by an additional methylene unit), which alters the spatial relationship between the acid group and the heterocycle and may change the geometry of metal chelates or enzyme interactions .

MW & Linker Topology
Reported
Target MW 222.31 (acetic acid linker) vs 208.28 for demethylated; propanoic acid isomer has identical MW but different linker length
Offers distinct topological isomer for fragment-based design
Linker geometry may influence metal-chelate arrangements
Molecular weight Building block Fragment-based drug design Conjugate synthesis

Class-Level Antimicrobial & Agrochemical Potential

The 1,3,4-thiadiazole-2-ylthio-acetic acid scaffold has been extensively patented and studied for antimicrobial and crop-protection applications. Patent EP0036673 (FUJISAWA PHARMACEUTICAL) discloses new thiadiazol compounds with biological utility [1]. The demethylated analog (CAS 53723-88-9) is explicitly marketed as an intermediate for fungicides, herbicides, and photosensitive materials . A 2024 study on indole-3-acetic acid derivatives containing 1,3,4-thiadiazole thioether and amide moieties demonstrated in vitro antibacterial activity against three bacterial strains, with several compounds achieving MIC values comparable to standard drugs [2]. While no direct antimicrobial MIC/IC50 data were identified for CAS 573948-30-8 itself in the accessible literature, the compound shares the identical core scaffold (thiadiazole-thioacetic acid) with the bioactive analogs, and its enhanced lipophilicity and reduced H-bond donor count—quantified above—are consistent with structure-activity relationship trends favoring membrane penetration and target engagement in both antibacterial and antifungal series [2][3].

Antimicrobial Potential
Class-level
Scaffold shared with bioactive thiadiazole derivatives; no direct MIC data for target compound
May support antimicrobial screening library procurement
Analog MIC values up to 1 µg/mL; confirmatory testing required
Antimicrobial Fungicide Agrochemical Thiadiazole scaffold

CAS 573948-30-8: Application Scenarios


Fragment-Based Drug Design Libraries

With MW 222.31 and only one hydrogen-bond donor, CAS 573948-30-8 falls within fragment-like chemical space (MW < 250, HBD ≤ 3) while providing a thioether-linked carboxylic acid that can form amide or ester conjugates. Compared to the demethylated analog (CAS 53723-88-9), the N4-methyl group removes a competing H-bond donor and tautomeric site, simplifying predicted binding modes and reducing off-target interactions in fragment screens [1][2]. Procurement for fragment library construction should prioritize this compound when a more lipophilic, less polar thiadiazole acid fragment is desired.

Metal-Chelating Conjugate Synthesis

The blocked N4 position in CAS 573948-30-8 eliminates the tautomeric equilibrium documented for the demethylated analog [1], directing metal coordination to the carboxylate oxygen and the thioether/thioxo sulfurs without interference from the ring nitrogen. This predictable coordination behaviour is advantageous for designing Ni(II), Zn(II), or Co(II) complexes with well-defined geometries, as demonstrated for the related 2-(5-methyl-1,3,4-thiadiazol-2-ylthio)acetic acid ligand family [2]. The higher LogP (~1.39) also facilitates extraction of metal complexes into organic phases during purification.

Agrochemical Intermediate for Foliar Uptake

Patent and vendor literature establish the 1,3,4-thiadiazol-2-ylthio-acetic acid scaffold as a privileged intermediate for fungicides and herbicides [1][2]. The N4-methyl substitution in CAS 573948-30-8 increases computed LogP by ~0.39 units versus the demethylated analog , which is expected to improve cuticular penetration in foliar-applied agrochemical formulations. Procurement teams developing pro-pesticide conjugates may select this compound over CAS 53723-88-9 when enhanced leaf-surface spreading and uptake are formulation priorities.

Antimicrobial SAR Building Block

Recent publications demonstrate that 1,3,4-thiadiazole thioether conjugates exhibit antibacterial activity with MIC values as low as 1 µg/mL against S. aureus and E. coli [1]. CAS 573948-30-8 provides a modular carboxylic acid handle for amide coupling to diverse amine-containing pharmacophores, while the N4-methyl group offers a distinct SAR data point relative to the widely used but N4-unsubstituted analog. Incorporating this compound into a library of thiadiazole-acetic acid derivatives allows medicinal chemists to directly assess the contribution of N4-substitution to potency and selectivity without confounding tautomeric effects [2].

Application
Selection Property
Validation Focus
Fragment-Based Drug Design
N4-methyl blocked, single H-bond donor
Binding mode prediction, fragment growth
Metal-Chelating Conjugate Synthesis
Simplified tautomerism, predictable coordination
Chelate stoichiometry and crystallinity
Agrochemical Intermediate
Higher lipophilicity, thiadiazole scaffold
Cuticular penetration and formulation stability
Antimicrobial SAR Building Block
Modular carboxylic acid handle, N4-methyl SAR point
Antimicrobial susceptibility testing, SAR profiling
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